![molecular formula C14H20BrN3OS B3010833 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone CAS No. 2415552-44-0](/img/structure/B3010833.png)
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BSI-201 and is a PARP inhibitor, which means it inhibits the activity of Poly ADP-ribose polymerase (PARP) enzymes.
Mécanisme D'action
The mechanism of action of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in repairing DNA damage in cells. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action makes 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone a promising candidate for cancer treatment.
Biochemical and physiological effects:
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone in lab experiments is its specificity towards PARP enzymes. This specificity allows for targeted inhibition of PARP enzymes, which can lead to more effective cancer treatment. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone. One direction is to investigate its potential applications in the treatment of other types of cancer. Another direction is to investigate its potential applications in the treatment of inflammatory diseases. Additionally, research can be conducted to optimize the synthesis of this compound and to improve its specificity and efficacy.
Méthodes De Synthèse
The synthesis of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone involves a series of chemical reactions. The first step involves the reaction of 4-bromopyrazole with 1-(chloromethyl)-4-ethylpiperazine in the presence of sodium hydride to form 3-(4-bromopyrazol-1-yl)methyl-1-(4-ethylpiperazin-1-yl)azetidin-2-one. This intermediate is then treated with cyclopentylmagnesium bromide to obtain the final product, 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone.
Applications De Recherche Scientifique
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-tumor activity and is being investigated as a potential treatment for various types of cancer, including breast, ovarian, and prostate cancer. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3OS/c15-12-5-16-18(9-12)8-11-6-17(7-11)14(19)10-20-13-3-1-2-4-13/h5,9,11,13H,1-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSTXRZAOQYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)CN3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(4-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3010750.png)
![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(p-tolyl)hydrazinecarbothioamide](/img/structure/B3010752.png)
![1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-2-carboxamide](/img/structure/B3010753.png)
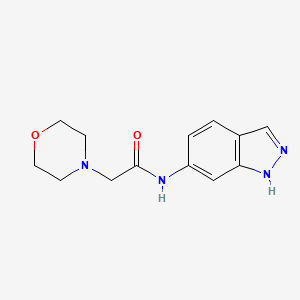
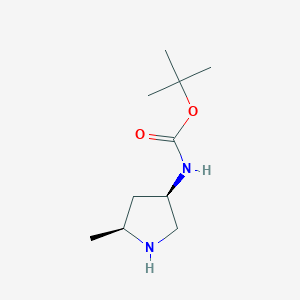
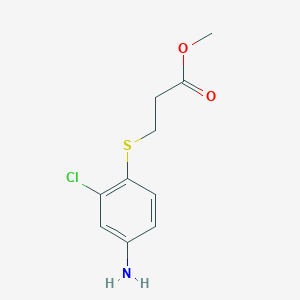
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B3010759.png)
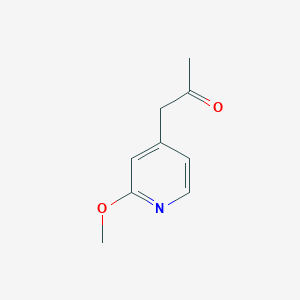
![N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B3010762.png)
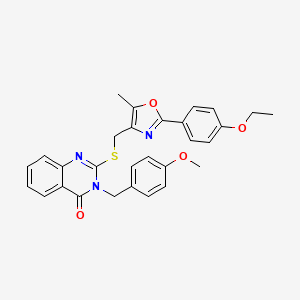

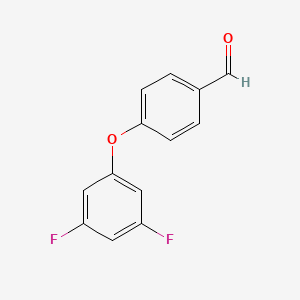

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3010773.png)